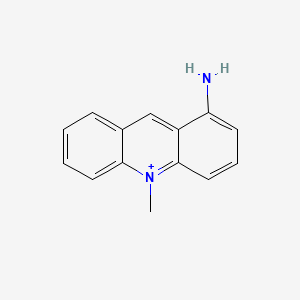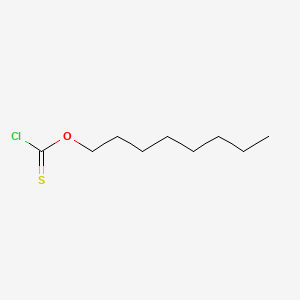
O-Octyl carbonochloridothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Octyl carbonochloridothioate is an organic compound with the molecular formula C_9H_17ClOS It is a derivative of carbonochloridothioic acid, where the hydrogen atom is replaced by an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Octyl carbonochloridothioate can be synthesized through the reaction of octanol with carbonochloridothioic acid. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Octyl carbonochloridothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as ammonia (NH_3) or ethanol (C_2H_5OH) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Amines, alcohols, and other substituted products.
Scientific Research Applications
O-Octyl carbonochloridothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of O-Octyl carbonochloridothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl carbonochloridothioate
- O-Propyl carbonochloridothioate
- O-Butyl carbonochloridothioate
Uniqueness
O-Octyl carbonochloridothioate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
86188-15-0 |
|---|---|
Molecular Formula |
C9H17ClOS |
Molecular Weight |
208.75 g/mol |
IUPAC Name |
O-octyl chloromethanethioate |
InChI |
InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3 |
InChI Key |
NXHLRFBGXAWZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


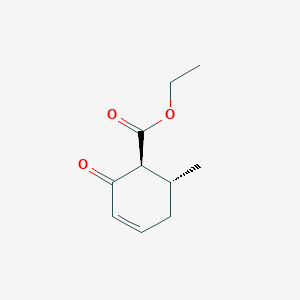
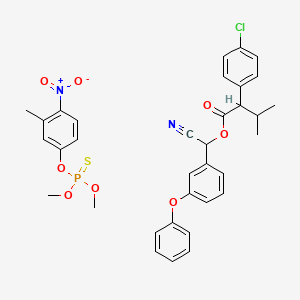
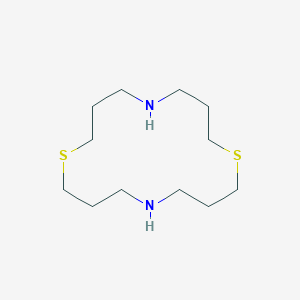
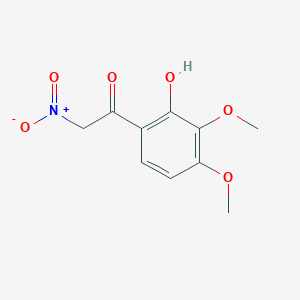


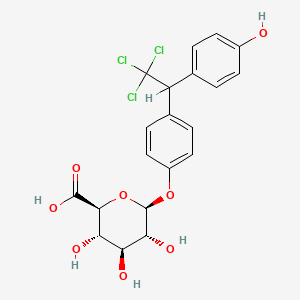
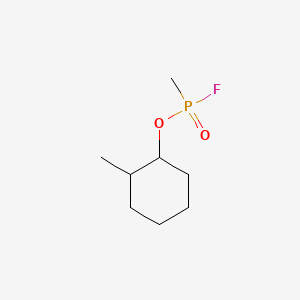
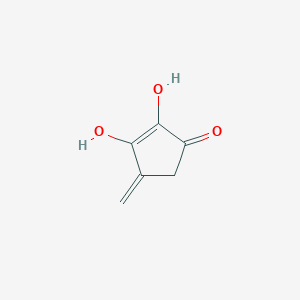
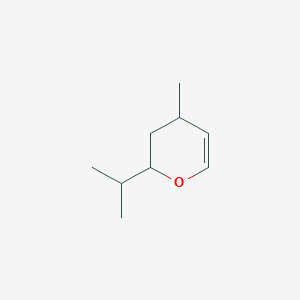
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
